molecular formula C24H18N2O3S B10898115 (2Z)-2-[2-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[2-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B10898115
M. Wt: 414.5 g/mol
InChI Key: FJOHNKZZXIJVIQ-STZFKDTASA-N
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Description

2-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is notable for its unique structure, which combines a benzimidazole core with a thiazole ring, and is further modified with a benzyl ether and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Benzyl Ether and Methoxy Group: The benzyl ether and methoxy group are incorporated through nucleophilic substitution reactions, often using benzyl chloride and methoxybenzene as starting materials.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under basic conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzyl ether and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzylamine can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and proteases. These studies aim to develop new therapeutic agents for diseases such as cancer and inflammatory disorders.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.

Mechanism of Action

The mechanism by which 2-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in key biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Benzimidazole Derivatives: Compounds that share the benzimidazole core but lack the thiazole ring.

    Thiazole Derivatives: Compounds that contain the thiazole ring but differ in other structural aspects.

Uniqueness

What sets 2-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its combination of a benzimidazole core with a thiazole ring and additional functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H18N2O3S/c1-28-20-13-7-10-17(22(20)29-15-16-8-3-2-4-9-16)14-21-23(27)26-19-12-6-5-11-18(19)25-24(26)30-21/h2-14H,15H2,1H3/b21-14-

InChI Key

FJOHNKZZXIJVIQ-STZFKDTASA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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